2,4,6-Trimethyl-3-propan-2-ylpyridine
Description
2,4,6-Trimethyl-3-propan-2-ylpyridine is a pyridine derivative featuring methyl groups at the 2-, 4-, and 6-positions and an isopropyl group at the 3-position. Pyridine derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis, driven by their electronic and steric properties .
Properties
CAS No. |
89406-85-9 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-8(3)6-9(4)12-10(11)5/h6-7H,1-5H3 |
InChI Key |
UCDWSQMCKGTORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-propan-2-ylpyridine typically involves the alkylation of 2,4,6-trimethylpyridine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 2,4,6-Trimethyl-3-propan-2-ylpyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,4,6-Trimethyl-3-propan-2-ylpyridine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and alkylating agents are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various alkylated and halogenated pyridine derivatives
Scientific Research Applications
2,4,6-Trimethyl-3-propan-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-propan-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
The substituent arrangement in 2,4,6-Trimethyl-3-propan-2-ylpyridine distinguishes it from other pyridine derivatives. Below is a comparative analysis of key compounds:
Key Observations:
- Steric Effects : The 2,4,6-trimethyl substitution in the target compound creates significant steric hindrance compared to triphenyl or methoxyphenyl derivatives (e.g., compounds 2a and 2b in ). This may influence reactivity in cross-coupling reactions or binding in biological systems.
- Electronic Effects : Methyl and isopropyl groups are electron-donating, contrasting with electron-withdrawing groups like bromo () or methoxy (). These differences modulate redox behavior and solubility.
- Synthetic Routes : Suzuki-Miyaura cross-coupling () is efficient for aryl-substituted pyridines, while alkyne-containing derivatives (e.g., ) require tailored strategies for functional group compatibility.
Physical Properties and Stability
- Melting Points : The triphenylpyridine derivative () has a melting point of 124–125°C, suggesting that bulky aryl groups enhance crystalline packing. The target compound’s methyl/isopropyl groups may lower melting points due to reduced symmetry.
- Stability : Alkyne-containing derivatives (e.g., ) may exhibit reactivity under acidic or oxidative conditions, whereas methyl/isopropyl groups likely improve stability for storage or catalysis.
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